(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline
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Overview
Description
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral compound characterized by the presence of a tertiary butyl group, a methyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the preparation of (S)-3,3-Dimethylbutan-2-ylamine through the reaction of 3,3-Dimethylbutan-2-one with a suitable amine source under reductive amination conditions.
Methylation: The amino intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group.
Coupling with Aniline: The final step involves the coupling of the methylated amino intermediate with aniline under conditions that facilitate the formation of the desired product. This can be achieved using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(S)-3,3-Dimethylbutan-2-ylamine: Shares the tertiary butyl group but lacks the aniline moiety.
N-Methyl-4-aminobenzene: Contains the aniline moiety but lacks the tertiary butyl group.
Uniqueness
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is unique due to the combination of its chiral center, tertiary butyl group, and aniline moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[[(2S)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBIDDEKDMKPD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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